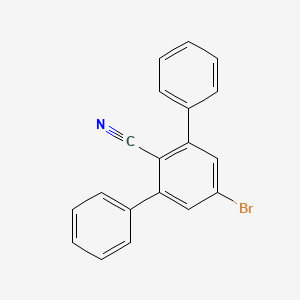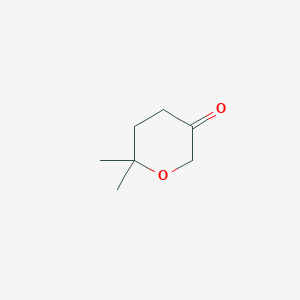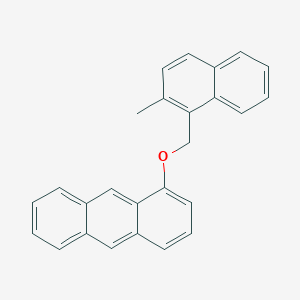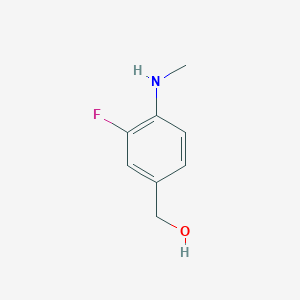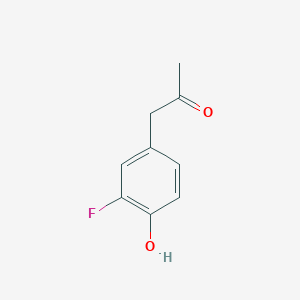
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9FO2 It is a derivative of phenylpropanone, where the phenyl ring is substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated acetone derivative in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(3-Fluoro-4-oxophenyl)propan-2-one.
Reduction: 1-(3-Fluoro-4-hydroxyphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: A similar compound without the fluorine and hydroxyl substitutions.
4-Hydroxyphenylacetone: Lacks the fluorine substitution.
3-Fluorophenylacetone: Lacks the hydroxyl substitution.
Uniqueness
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H9FO2 |
|---|---|
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
1-(3-fluoro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9FO2/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3 |
Clé InChI |
FMPOSVIRDHFHLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=C(C=C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)
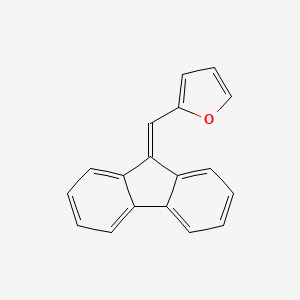

![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
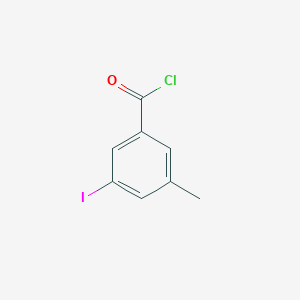
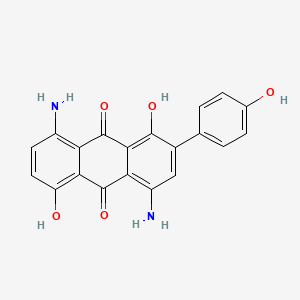
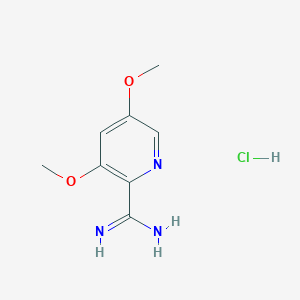
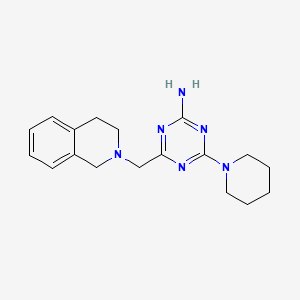
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
